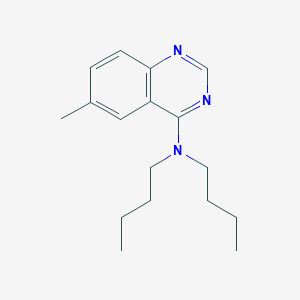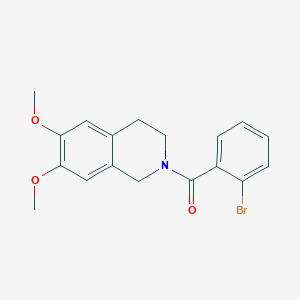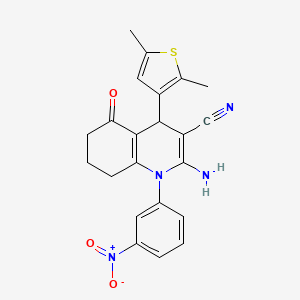![molecular formula C27H20O6 B11634504 3,3'-[(4-ethylphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B11634504.png)
3,3'-[(4-ethylphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-[(4-ethylphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one) is a biscoumarin derivative Biscoumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(4-ethylphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one) typically involves the condensation of 4-hydroxycoumarin with 4-ethylbenzaldehyde. The reaction is usually carried out in the presence of a catalyst such as piperidine under reflux conditions in ethanol. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-[(4-ethylphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
3,3’-[(4-ethylphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its anticoagulant effects, similar to other coumarin derivatives.
Industry: Potential use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,3’-[(4-ethylphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one) involves its interaction with various molecular targets. For instance, its anticoagulant effect is likely due to its ability to inhibit vitamin K epoxide reductase, an enzyme crucial for the synthesis of clotting factors. Its antimicrobial and anticancer activities may involve the generation of reactive oxygen species (ROS) and the induction of apoptosis in target cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3’-[(4-chlorophenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one)
- 3,3’-[(4-methylphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one)
- 3,3’-[(3-nitrophenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one)
Uniqueness
3,3’-[(4-ethylphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one) is unique due to the presence of the ethyl group, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Eigenschaften
Molekularformel |
C27H20O6 |
|---|---|
Molekulargewicht |
440.4 g/mol |
IUPAC-Name |
3-[(4-ethylphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one |
InChI |
InChI=1S/C27H20O6/c1-2-15-11-13-16(14-12-15)21(22-24(28)17-7-3-5-9-19(17)32-26(22)30)23-25(29)18-8-4-6-10-20(18)33-27(23)31/h3-14,21,28-29H,2H2,1H3 |
InChI-Schlüssel |
ZZYYWKRNEREKCX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(C2=C(C3=CC=CC=C3OC2=O)O)C4=C(C5=CC=CC=C5OC4=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-{3-[(4-ethoxy-3-methylphenyl)carbonyl]-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11634424.png)

![5-(4-bromophenyl)-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11634436.png)
![5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11634437.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]hexanamide](/img/structure/B11634444.png)

![N-[2-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-1-(4-hydroxyphthalazin-1-yl)-2-oxoethyl]benzamide](/img/structure/B11634450.png)

![Ethyl 6-chloro-4-[(2-chlorophenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11634454.png)
![2-Amino-1-(2-chlorophenyl)-7,7-dimethyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11634462.png)
![prop-2-en-1-yl 2-[2-(2-fluorophenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11634464.png)
![ethyl 2-[2-(3,4-dimethoxyphenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11634466.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634475.png)
![(7Z)-3-(3-fluorophenyl)-7-(4-methoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11634488.png)
